3,5-Dimethyloxolan-2-one

Description

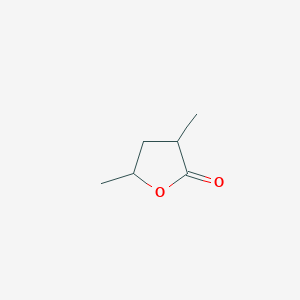

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-5(2)8-6(4)7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJMJJJBGWGVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965779 | |

| Record name | 3,5-Dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-01-7 | |

| Record name | NSC 250665 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-dihydro-furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 3,5 Dimethyloxolan 2 One

Established Synthetic Routes for 3,5-Dimethyloxolan-2-one

Cyclization Reactions of Precursor Diols

A primary and well-established method for synthesizing this compound involves the intramolecular cyclization of a suitable diol precursor. While the specific precursor for this compound is not explicitly detailed in the provided search results, a common analogous reaction is the cyclization of 3,3-dimethyl-1,2-diol to form a related lactone. This process typically involves the formation of a cyclic ester from a linear molecule containing both a hydroxyl and a carboxylic acid group, or through the oxidation and subsequent cyclization of a diol. In the case of this compound, a plausible precursor would be a 4-hydroxy-2-methylpentanoic acid or a related diol that can be oxidized in situ. The reaction proceeds by an intramolecular esterification, where one of the hydroxyl groups attacks the carbonyl carbon (or a carboxyl group), leading to the formation of the five-membered lactone ring and the elimination of a water molecule.

Catalytic Systems for Oxolanone Formation

The cyclization to form oxolanones like this compound is frequently facilitated by the use of catalysts. Acid catalysis is a common and effective approach for this transformation. smolecule.com Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed to protonate the carbonyl oxygen of the carboxylic acid group (or a related functional group), thereby increasing the electrophilicity of the carbonyl carbon. smolecule.comorgosolver.com This activation makes the carbonyl group more susceptible to nucleophilic attack by the hydroxyl group within the same molecule, thus promoting the cyclization reaction. orgosolver.com The reaction is typically carried out under mild conditions, and in industrial applications, continuous flow reactors may be used to enhance the yield and efficiency of the process. smolecule.com

| Catalyst Type | Examples | Role in Reaction |

| Acid Catalysis | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating intramolecular nucleophilic attack by the hydroxyl group. smolecule.comorgosolver.com |

Advanced Synthetic Strategies for Oxolanone Derivatives

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-carbon bonds, which have been applied to the synthesis of complex oxolanone derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for creating C-C bonds and have been extensively used in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net These reactions typically involve a palladium catalyst that facilitates the coupling of an organic halide or triflate with an organometallic reagent. nobelprize.orgwikipedia.org

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. wikipedia.orgmusechem.com This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. uwindsor.ca In the context of oxolanone chemistry, the Suzuki-Miyaura reaction has been utilized to synthesize novel derivatives. For instance, researchers have successfully coupled 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃). researchgate.net This approach allows for the introduction of diverse aryl groups onto the oxolanone scaffold, leading to the formation of 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones. researchgate.net The optimization of reaction conditions is crucial for achieving high yields of the desired products. researchgate.net

The general mechanism of the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form an organopalladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a process often facilitated by a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. musechem.com

| Reaction | Reactants | Catalyst/Base | Product |

| Suzuki-Miyaura | 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one, Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones researchgate.net |

The Heck reaction, another significant palladium-catalyzed cross-coupling method, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the formation of substituted alkenes and has found broad application in organic synthesis. wikipedia.orgmdpi.com

While a specific example of the Heck reaction for the synthesis of this compound itself was not found, the reaction is widely applied in the synthesis of dihydrofuranone derivatives, which are structurally related to oxolanones. The Heck reaction typically follows a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The intramolecular version of the Heck reaction is particularly efficient for constructing cyclic systems. libretexts.org

Chiral Synthesis of Oxolanone Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest due to the stereospecific nature of many biological and chemical processes.

Stereospecific Oxycarbonylation Approaches

Stereospecific palladium/copper-catalyzed oxycarbonylation presents another key method for constructing chiral lactone systems. researchgate.net This approach has been successfully applied in the synthesis of complex molecules containing bicyclic lactone cores. researchgate.net For instance, the oxycarbonylation of syn/anti-hex-5-ene-2,4-diols has been used as a crucial step in the synthesis of bis-tetrahydrofuran subunits of naturally occurring diterpenoids. researchgate.net

Functionalized Oxolanone Analogs and Their Preparation

The synthesis of functionalized analogs of dimethyloxolanone expands the chemical space and potential applications of this scaffold.

3-acetyl-5,5-dimethyloxolan-2-one: This analog features an acetyl group at the 3-position. Information regarding its specific synthesis is available, and it is recognized as a versatile small molecule scaffold in chemical synthesis. biosynth.com

3-bromomethyl-5,5-dimethylbutyrolactone: This compound is a butan-4-olide with a bromomethyl group at the 3-position and two methyl groups at the 5-position. ebi.ac.uk Its synthesis has been reported in the context of studying its electrophilic reactivity. ebi.ac.uk The synthesis of a series of α-(X-substituted-methyl)-γ,γ-dimethyl-γ-butyrolactones, where X is a leaving group like bromine, has been described. ebi.ac.uk

Industrial Production Considerations and Process Optimization

For the large-scale production of compounds like this compound, process optimization is critical. While specific industrial production details for this compound are not extensively documented in the provided results, general principles for lactone synthesis can be applied. For instance, continuous flow reactors are increasingly adopted for large-scale synthesis to enhance process control, reduce reaction times, and improve yield consistency compared to traditional batch systems.

Chemical Reactivity and Transformation of 3,5 Dimethyloxolan 2 One

Fundamental Reaction Pathways of the Lactone Moiety

The core reactivity of 3,5-Dimethyloxolan-2-one is associated with its lactone structure. The inherent ring strain and the electrophilic nature of the carbonyl carbon are key drivers for its chemical transformations.

The lactone ring of this compound can undergo oxidation to yield various products, including dicarboxylic acids or ketones, depending on the oxidizing agent and reaction conditions. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can facilitate the cleavage of the lactone ring. smolecule.com For instance, oxidation can lead to the formation of a keto-acid, such as 4-oxohexanoic acid, by cleaving the C-O bond and further oxidizing the resulting alcohol. In some cases, oxidation may occur at the carbon adjacent to the carbonyl group.

Table 1: Oxidative Transformation of this compound

| Reactant | Oxidizing Agent | Potential Products |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 4-Oxohexanoic acid |

Lactones are readily reduced by strong reducing agents to form diols. wikipedia.org In the case of this compound, reduction with powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) cleaves the ester bond and reduces the resulting carboxylic acid and alcohol moieties. smolecule.comwikipedia.org This transformation opens the lactone ring to produce the corresponding 1,4-diol, which is 3-methylpentane-1,4-diol. Sodium borohydride (B1222165) is also mentioned as a potential reducing agent for this conversion. smolecule.com

Table 2: Reductive Conversion of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylpentane-1,4-diol |

The chemical behavior of the lactone ring is dominated by the electrophilicity of its carbonyl carbon. This carbon atom is electron-deficient due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effect of the adjacent endocyclic oxygen atom. smolecule.com This makes it a prime target for attack by a wide range of nucleophiles.

A classic example of this reactivity is hydrolysis, where a nucleophile like a hydroxide (B78521) ion attacks the carbonyl carbon. wikipedia.org This leads to the opening of the lactone ring to form the parent hydroxy acid, 4-hydroxy-3-methylpentanoic acid. This reaction is typically reversible. wikipedia.org Similarly, aminolysis can occur when an amine acts as the nucleophile, resulting in a ring-opened β-hydroxy amide. vulcanchem.com While the carbonyl carbon is strongly electrophilic, the oxygen atoms of the lactone possess lone pairs of electrons and can act as nucleophiles or Lewis bases, for example, by coordinating to protons or Lewis acids, which further activates the carbonyl group towards nucleophilic attack.

Substitution and Derivatization Reactions at Alkyl Positions

The methyl groups at the C3 and C5 positions, as well as the C3 alpha-carbon itself, provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The methyl groups attached to the lactone ring can undergo substitution reactions, particularly with halogens. smolecule.com Halogenation, such as bromination, can occur at the alpha-carbon (C3) position. For instance, (3S,5R)-3-bromo-3,5-dimethyloxolan-2-one is a known derivative. evitachem.com This type of reaction can be facilitated by reagents like N-bromosuccinimide (NBS), often under radical or acidic conditions. vulcanchem.com Such reactions lead to halogenated derivatives that can serve as intermediates for further synthetic transformations. smolecule.com

Table 3: Halogenation of this compound

| Reactant | Reagent | Potential Product |

|---|

The reaction of this compound with amine nucleophiles is a key transformation that highlights the electrophilic nature of the lactone's carbonyl group. This reaction is a type of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, which leads to a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, with the endocyclic oxygen acting as a leaving group (after protonation) to yield a stable hydroxy amide. vulcanchem.com This aminolysis reaction effectively substitutes the endocyclic alkoxy group with an amino group. The synthesis of compounds like 3-Amino-4,4-dimethyloxolan-2-one hydrochloride involves the reaction of the corresponding lactone with an amine source, demonstrating this pathway.

Table 4: Reaction of this compound with an Amine Nucleophile

| Reactant | Nucleophile | Mechanism | Product |

|---|

Mechanistic Insights and Stereochemical Control

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical synthesis and biological systems. The stereochemistry of the methyl groups, whether cis or trans, adds a layer of complexity and control to its reactions.

Influence of Steric Hindrance on Reaction Pathways

The presence of methyl groups at the 3- and 5-positions of the oxolan-2-one ring significantly impacts its reactivity through steric hindrance. This steric bulk can influence the approach of reagents, favor certain transition states, and affect the stability of intermediates, thereby directing the stereochemical outcome of reactions.

Research on related substituted γ-butyrolactones has demonstrated the critical role of steric hindrance in controlling diastereoselectivity. For instance, in the synthesis of cis-β,γ-disubstituted γ-butyrolactones via nickel-hydride catalyzed 1,4-reduction of butenolides, the steric bulk of substituents was found to be directly correlated with high diastereoselectivity. rsc.orgrsc.org In these reactions, larger substituents force the hydride to be delivered from a specific face of the molecule, leading to the preferential formation of one diastereomer. Similarly, the use of highly sterically hindered N-heterocyclic carbenes (NHCs) as catalysts in the cross-annulation of enals and aldehydes has been shown to be critical for achieving high β,γ-trans selectivity in the synthesis of disubstituted γ-butyrolactones. nii.ac.jp The bulky nature of the catalyst controls the trajectory of the interacting substrates.

In the case of this compound, the methyl groups can influence reactions such as enolate formation and subsequent alkylation. The approach of a bulky base to deprotonate the α-proton at C3 would be influenced by the stereochemistry of the methyl group at C5. Furthermore, in reactions involving nucleophilic attack at the carbonyl carbon, the substituent at the adjacent C5 position can direct the incoming nucleophile. Studies on ortho-substituted substrates in other lactone-forming reactions have shown that steric hindrance can be a favorable element in achieving high enantioselectivity and diastereoselectivity. researchgate.netnih.gov

The table below illustrates the effect of steric hindrance on the diastereoselectivity of a reaction to form γ-butyrolactones, highlighting how larger groups can lead to higher selectivity.

Table 1: Influence of Steric Hindrance on Diastereoselectivity in γ-Butyrolactone Synthesis Data adapted from a study on nickel-hydride catalyzed conjugate reduction of substituted butenolides. rsc.org

| Substituent at γ-position | Diastereomeric Ratio (cis:trans) | Isolated Yield of cis-product (%) |

|---|---|---|

| Cyclopropyl | 10:1 | 85 |

| Cyclopentyl | >20:1 | 92 |

| Cyclohexyl | >20:1 | 95 |

| Isopropyl | >20:1 | 96 |

Computational Chemistry for Mechanistic Elucidation (e.g., PM3 semiempirical calculations on intermediates)

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like semi-empirical calculations, including PM3 (Parametric Model 3), and higher-level Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, offering insights that are often difficult to obtain experimentally.

The PM3 method, a semi-empirical quantum mechanical method, simplifies calculations by using parameters derived from experimental data, making it computationally less expensive than ab initio methods. uni-muenchen.de This allows for the study of larger molecular systems and complex reaction pathways. For instance, PM3 calculations have been successfully employed to investigate the mechanism of hydrolysis of unsaturated bislactones, where the calculations helped to identify the rate-determining step and the effect of substituents on the activation energy. rsc.org In another study, the PM3 method was used to elucidate the reaction mechanism of the ring-opening polymerization of ε-caprolactone, a seven-membered lactone, by calculating the energies of the monomer, intermediates, and polymer structures. researchgate.net

While specific PM3 semiempirical studies on the reaction intermediates of this compound are not prevalent in the literature, the application of such methods to this molecule would be highly informative. For example, PM3 calculations could be used to:

Determine the relative stabilities of cis and trans isomers of this compound.

Model the transition states for nucleophilic attack on the carbonyl group, elucidating the facial selectivity imposed by the methyl groups.

Calculate the energies of enolate intermediates and their subsequent reactions, predicting the stereochemical outcome of alkylation or aldol (B89426) reactions at the C4 position.

Investigate the mechanism of ring-opening reactions under acidic or basic conditions.

The following table presents data from a computational study on the ring-opening polymerization of ε-caprolactone using the PM3 method, illustrating how relative energies of intermediates can be calculated to map a reaction pathway.

Table 2: Calculated Relative Energies of Intermediates in the Ring-Opening Polymerization of ε-Caprolactone using the PM3 Method Data adapted from a study on the polymerization of ε-caprolactone. researchgate.net

| Step/Intermediate | Relative Energy (kJ/mol) |

|---|---|

| Zr catalyst | 0.00 |

| Complex-1 (Coordination of ε-CL) | -245.68 |

| Complex-3 (After deprotonation) | -78.14 |

Advanced Applications in Organic and Materials Chemistry

3,5-Dimethyloxolan-2-one as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the lactone functional group, combined with the stereochemical possibilities offered by the methyl substituents, establishes this compound as a versatile scaffold in organic chemistry. It serves as a foundational element for constructing more elaborate molecular architectures.

The this compound framework is particularly amenable to derivatization, enabling the synthesis of more complex lactones and esters. Research has demonstrated that by introducing functional groups onto the lactone ring, chemists can perform subsequent coupling reactions to build intricate molecules.

A notable application is in palladium-catalyzed cross-coupling reactions. For instance, functionalized derivatives such as 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one can be coupled with dihaloarenes. researchgate.net This reaction, often a Sonogashira coupling, can yield mixtures of mono- and bis-coupled products, which are valuable intermediates in the synthesis of novel compounds. researchgate.net By carefully selecting the catalytic system, the reaction can be directed to favor the formation of bis-coupled products. researchgate.net Similarly, Suzuki-Miyaura reactions have been successfully applied to derivatives like 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one, coupling them with arylboronic acids to create new 3-substituted oxolan-2-one derivatives. researchgate.net These methods highlight a strategic approach to elaborating the basic lactone structure into more complex molecular frameworks.

Table 1: Synthesis of Complex Lactones via Cross-Coupling Reactions

| Starting Material Derivative | Reaction Type | Reactant | Resulting Product Class |

|---|---|---|---|

| 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one | Palladium-catalyzed Cross-Coupling | Dihaloarenes | Mono- and bis-coupled lactone derivatives |

This table illustrates how functionalized oxolan-2-one derivatives serve as platforms for advanced synthetic transformations. researchgate.net

The oxolan-2-one core is a recurring motif in molecules designed for biological applications. Various derivatives of dimethyloxolan-2-one are recognized as important intermediates in the development of pharmaceuticals. For example, compounds such as 3-Amino-5,5-dimethyloxolan-2-one hydrochloride and [(2R)-5,5-dimethyloxolan-2-yl]methanol are utilized as building blocks in medicinal chemistry.

The chirality of these intermediates is often crucial, as biological systems typically exhibit high stereoselectivity. The synthesis of enantiomerically pure or enriched pharmaceutical agents frequently relies on such chiral building blocks to ensure the desired therapeutic effect. The use of these intermediates is noted in research exploring treatments for neuropsychiatric disorders and in the development of drug delivery systems. The ability to modify the oxolanone structure allows for the fine-tuning of a molecule's biological activity.

Table 2: Examples of Dimethyloxolan-2-one Derivatives as Pharmaceutical Intermediates

| Compound Name | CAS Number | Application/Classification |

|---|---|---|

| 3-Amino-4,4-dimethyloxolan-2-one hydrochloride | 42417-41-4 | Precursor for pharmaceutical agents, potential antimicrobial and anticancer properties. |

| 3-Amino-5,5-dimethyloxolan-2-one hydrochloride | 157717-59-4 | Building block in medicinal chemistry. |

This table showcases specific derivatives of dimethyloxolan-2-one that are recognized for their role as intermediates in pharmaceutical synthesis.

Application in Polymer Science and Materials Development

The utility of this compound extends beyond small-molecule synthesis into the realm of materials science, where its cyclic ester structure is exploited for polymer production.

Lactones are well-established monomers for ring-opening polymerization (ROP), a process that yields biodegradable polyesters. In this reaction, the strained cyclic ester is opened to form a linear polymer chain. A patent for a polyrotaxane-based optical composition mentions that 3,3-dimethyloxolan-2-one can be cured through ring-opening polymerization, demonstrating the principle for this class of compounds. The ROP of lactones can be initiated by various catalysts, leading to polymers with controlled molecular weights and defined end-groups. This method is a cornerstone of producing materials for biomedical applications, such as drug delivery vehicles and biodegradable sutures, due to the hydrolyzable ester backbone of the resulting polymer.

Table 3: Principle of Lactone Ring-Opening Polymerization (ROP)

| Monomer | Reaction Type | Key Feature | Polymer Product |

|---|

This table outlines the fundamental concept of using cyclic lactones like this compound to generate linear polymers.

Role as a Solvent in Specific Chemical Processes

Due to its nature as a polar aprotic molecule with a long liquid range, this compound is considered a useful solvent for various chemical processes. chemenu.com Its structure is analogous to γ-butyrolactone (GBL), a well-known industrial solvent. While specific, large-scale industrial processes naming this compound as the primary solvent are not widely documented in publicly available research, its utility is inferred from its chemical properties and the applications of similar lactones. It is generally considered for use in reactions where a polar, non-reactive medium is required.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies for Oxolanones

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules and advanced materials. For 3,5-dimethyloxolan-2-one, which possesses two stereocenters, the development of novel stereoselective synthetic methodologies is a key area of future research. The demand for enantiomerically pure lactones has spurred significant interest in asymmetric synthesis. csustrata.orgrsc.org

Current research focuses on a variety of approaches to achieve high levels of stereocontrol. Asymmetric hydrogenation of substituted butenolides using chiral metal complexes, such as those containing rhodium or ruthenium, has proven to be an effective method for producing optically active γ-butyrolactones. rsc.org Another promising strategy involves the catalytic asymmetric aldol (B89426) reaction followed by cyclization, which can selectively produce trans-β,γ-disubstituted γ-butyrolactones with high enantiomeric excess.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of γ-butyrolactones. mdpi.com These metal-free catalysts offer a more sustainable and often complementary approach to metal-based systems. Additionally, chemoenzymatic methods, which utilize enzymes to perform key stereoselective transformations, are gaining traction. smolecule.com These methods often provide excellent enantioselectivity under mild reaction conditions.

Future efforts in this area will likely focus on the development of even more efficient and versatile catalytic systems. This includes the design of new chiral ligands for metal catalysts and the discovery of novel organocatalysts with enhanced activity and selectivity. Furthermore, the application of dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, holds significant promise for the efficient synthesis of chiral oxolanones like this compound. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methodologies for Oxolanones

| Methodology | Catalyst/Reagent | Key Features | Potential for this compound |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity for the reduction of unsaturated precursors. rsc.org | Applicable to the synthesis from an appropriately substituted butenolide precursor. |

| Asymmetric Aldol Reaction | Chiral tin dibromide | Selective formation of trans-disubstituted products. | Could be adapted for the synthesis of specific diastereomers of this compound. |

| Organocatalysis | Chiral amines, squaramides, etc. | Metal-free, environmentally benign. mdpi.com | Offers a sustainable route to enantiomerically enriched this compound. |

| Chemoenzymatic Synthesis | Lipases, reductases, etc. | High stereoselectivity, mild reaction conditions. smolecule.com | Potential for highly specific synthesis of desired stereoisomers. |

| Dynamic Kinetic Resolution | Ru-catalyzed transfer hydrogenation | Conversion of a racemate to a single enantiomer. nih.gov | Highly efficient route to enantiopure this compound from a racemic precursor. |

Exploration of Advanced Catalytic Systems for Efficient Oxolanone Transformations

Beyond their synthesis, the selective transformation of oxolanones into other valuable chemical entities is a critical area of research. Advanced catalytic systems are being explored to facilitate a range of reactions, including ring-opening, reduction, and functional group interconversion.

The hydrogenation of γ-butyrolactones to 1,4-diols is an industrially important transformation. nih.gov Research is ongoing to develop more efficient and selective heterogeneous catalysts for this process. For instance, copper-based catalysts have shown promise for the selective hydrogenation of γ-butyrolactone (GBL) to 1,4-butanediol (B3395766) (BDO). nih.gov The performance of these catalysts is highly dependent on factors such as particle size, support material, and the presence of promoters. Bimetallic catalysts, such as Cu-Co systems, are also being investigated to enhance catalytic activity and stability. smolecule.com

The ring-opening polymerization (ROP) of lactones is a major route to biodegradable polyesters. anl.gov The development of highly active and selective catalysts for the ROP of substituted oxolanones like this compound is a key objective. Both metal-based and organocatalytic systems are being explored. For example, double metal cyanide catalysts have been shown to be effective for the ROP of various cyclic monomers. anl.gov

Furthermore, catalytic systems that enable the selective ring-opening of oxolanones with various nucleophiles are of great interest for the synthesis of functionalized carboxylic acid derivatives. This can be achieved using both homogeneous and heterogeneous catalysts, with the choice of catalyst influencing the reaction conditions and selectivity. holycross.edunih.govmolport.com

Future research will likely focus on the design of catalysts with improved activity, selectivity, and longevity. This includes the development of catalysts that can operate under milder conditions and tolerate a wider range of functional groups. The exploration of switchable catalytic systems, where the catalyst's activity can be turned on or off by an external stimulus, could also provide new opportunities for controlling oxolanone transformations. acs.org

Integration of Computational Chemistry for Predictive Modeling of Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and synthetic routes. The integration of computational methods is poised to play a significant role in advancing the chemistry of this compound.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and energetics of molecules and transition states. DFT calculations can be used to elucidate the mechanisms of oxolanone synthesis and transformation. For example, computational studies can help to understand the factors that control the stereoselectivity in asymmetric catalytic reactions by modeling the interactions between the substrate, catalyst, and reagents. mdpi.com This understanding can then be used to design more effective chiral catalysts.

Computational methods are also being used to predict the reactivity of lactones in various chemical processes. For instance, theoretical studies have been conducted on the hydrolysis of lactones under acidic conditions, helping to elucidate the balance between different reaction pathways. rsc.org Similarly, computational modeling can be used to investigate the mechanism of ring-opening polymerization, providing insights into the role of the catalyst and the factors that influence the polymer's properties. molport.comacs.org

Predictive modeling can also be applied to the design of novel synthetic routes. By calculating the thermodynamics and kinetics of potential reaction pathways, computational chemistry can help to identify the most promising strategies for the synthesis of this compound and its derivatives.

As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in this field is expected to grow. The ability to accurately predict the outcome of reactions before they are carried out in the laboratory has the potential to significantly accelerate the pace of research and development.

Green Chemistry Approaches in Oxolanone Synthesis and Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis and application of oxolanones. Future research will continue to focus on developing more sustainable methods for the production and use of this compound.

A key area of focus is the use of renewable feedstocks. There is growing interest in synthesizing γ-butyrolactones from biomass-derived platform molecules. For example, γ-butyrolactone (GBL) can be synthesized from furfural, which is derived from lignocellulosic biomass. This approach offers a sustainable alternative to traditional petroleum-based synthetic routes.

The use of green solvents is another important aspect of green chemistry. Researchers are exploring the use of more environmentally benign solvents in the synthesis of lactones. csustrata.org In some cases, reactions can be carried out in water, which is the ultimate green solvent. nih.gov The development of solvent-free reaction conditions is also a major goal.

Biocatalysis is a powerful tool for green chemistry, as enzymes can catalyze reactions with high selectivity under mild conditions. The use of enzymes for the synthesis and transformation of oxolanones is an active area of research. For example, enzymatic polymerization of butyrolactone monomers has been demonstrated as a sustainable route to biobased latexes. nih.gov

Furthermore, the development of catalytic processes that are more atom-economical and generate less waste is a central tenet of green chemistry. This includes the use of highly efficient and recyclable catalysts.

Table 2: Green Chemistry Approaches in Oxolanone Chemistry

| Green Chemistry Principle | Application in Oxolanone Chemistry | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform molecules. | Production of GBL from furfural. |

| Use of Greener Solvents | Replacement of hazardous organic solvents with more benign alternatives. | Use of water or bio-based solvents like γ-valerolactone. csustrata.orgnih.gov |

| Biocatalysis | Utilization of enzymes for selective transformations. | Enzymatic polymerization of butyrolactone monomers. nih.gov |

| Atom Economy and Waste Reduction | Development of highly efficient and recyclable catalytic systems. | Use of heterogeneous catalysts that can be easily separated and reused. csustrata.org |

Expanded Utility in Specialty Chemicals and Advanced Materials Science

While γ-butyrolactones already have a range of applications, ongoing research is aimed at expanding their utility in the production of specialty chemicals and advanced materials. The unique structural features of this compound, including its chirality, make it a potentially valuable building block in these areas.

In the realm of specialty chemicals, chiral lactones are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The different stereoisomers of this compound could serve as precursors to a variety of complex molecules with specific biological activities.

In materials science, there is significant interest in the use of lactones as monomers for the synthesis of biodegradable and biocompatible polyesters. rsc.org The ring-opening polymerization of this compound could lead to polyesters with unique properties determined by the stereochemistry of the monomer. These materials could find applications in areas such as drug delivery, tissue engineering, and sustainable packaging. The development of recyclable polyesters from γ-butyrolactones is a particularly active area of research. csustrata.org

Furthermore, the functionalization of the oxolanone ring or the methyl groups of this compound could provide access to a wide range of derivatives with tailored properties. These derivatives could be used as specialty solvents, plasticizers, or components of more complex material architectures.

The future of this compound in these fields will depend on the development of efficient and scalable synthetic methods, as well as a deeper understanding of the structure-property relationships of the materials derived from it.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3,5-Dimethyloxolan-2-one, and how should data interpretation be approached?

Methodological Answer:

- Techniques : Use NMR (¹H and ¹³C) to confirm the oxolane ring structure and methyl group positions. IR spectroscopy can identify the carbonyl (C=O) stretch (~1750 cm⁻¹) and ether linkages. Mass spectrometry (MS) validates molecular weight (114.14 g/mol, exact mass 114.050089) .

- Data Interpretation : Compare observed chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups) and fragmentation patterns with computational predictions or literature data. For stereoisomers ((3R,5S) vs. (3S,5R)), employ chiral chromatography or optical rotation analysis .

Q. Table 1: Key Spectroscopic Signatures

| Technique | Observed Data | Functional Group/Structure |

|---|---|---|

| ¹H NMR | δ 1.3 (d, 6H), δ 4.5 (m, 2H) | Methyl groups, oxolane ring |

| IR | 1745 cm⁻¹ | Carbonyl stretch |

| MS (ESI+) | m/z 114.05 | Molecular ion [M+H]⁺ |

Q. What experimental protocols are effective for synthesizing this compound?

Methodological Answer:

- Synthesis Route : Start with β-hydroxy acids or lactonization of diols under acidic conditions. For example, cyclize 3,5-dimethyl-2-hydroxyacetic acid using catalytic H₂SO₄ in anhydrous THF .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) and validate purity (>95%) by HPLC .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with reference standards .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor lactone ring integrity via periodic NMR and pH-dependent hydrolysis rates .

Advanced Research Questions

Q. How can enantioselective synthesis of (3R,5S)-3,5-Dimethyloxolan-2-one be optimized for high enantiomeric excess (ee)?

Methodological Answer:

- Catalytic Systems : Test chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric lactonization. Vary solvent polarity (e.g., DMF vs. toluene) and temperature to optimize ee .

- Analytical Validation : Use chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) to quantify ee. Compare results with computational docking studies to refine catalyst design .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., ring-opening by nucleophiles) using Gaussian09 at the B3LYP/6-31G* level. Calculate activation energies and transition states .

- Solvent Effects : Simulate solvent interactions (PCM model) to predict regioselectivity. Validate with experimental kinetic data .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

- Data Reconciliation : Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination). Cross-reference with high-purity samples from NIST or LGC Standards .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Publish detailed methodologies (e.g., solvent grade, heating rates) to minimize ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.